N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-12-5-6-15(4)17(10-12)22-18(26)11-28-21-25-24-20(29-21)23-19(27)16-8-13(2)7-14(3)9-16/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHKONFHOHNUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that n,n-dialkyl amides such as n,n-dimethylformamide (dmf), n,n-dimethylacetamide (dma), are common polar solvents that find application as a multipurpose reagent in synthetic organic chemistry. They are versatile synthons that can be used in a variety of ways to generate different functional groups.
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physical Properties
The target compound’s closest analogs are 1,3,4-thiadiazole derivatives with modifications in substituents on the thioether, acetamide, or benzamide groups. Key examples from literature include:
Table 1: Comparison of Structural Features and Physical Properties
| Compound ID (Source) | Substituents on Thiadiazole Core | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound | - (2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio - 3,5-dimethylbenzamide |
Not reported | Not reported |
| 5e (Ev1) | - (4-Chlorobenzyl)thio - 2-(5-isopropyl-2-methylphenoxy)acetamide |
132–134 | 74 |
| 5j (Ev1) | - (4-Chlorobenzyl)thio - 2-(2-isopropyl-5-methylphenoxy)acetamide |
138–140 | 82 |
| 5h (Ev1) | - Benzylthio - 2-(2-isopropyl-5-methylphenoxy)acetamide |
133–135 | 88 |
| 4d (Ev2) | - Benzimidazol-2-ylthio - 4-chlorophenyl |
Not reported | Not reported |
| Compound D (Ev4) | - 2,6-dimethylphenyl - p-tolyl |
Not reported | Not reported |
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e, 5j) may enhance stability but reduce solubility compared to electron-donating dimethyl groups in the target compound . Bulky substituents (e.g., isopropyl in 5e, 5j) lower melting points (132–140°C) compared to simpler alkyl/aryl groups, suggesting disrupted crystal packing .
Synthetic Yields :
Spectroscopic and Crystallographic Insights
- NMR and IR Data : Analogs in and show characteristic peaks for thiadiazole C=S (IR: ~680 cm⁻¹), acetamide C=O (NMR: ~170 ppm for carbonyl carbons), and aromatic protons (NMR: δ 6.8–7.5 ppm) . The target compound’s dimethyl groups would likely exhibit upfield-shifted aromatic protons (δ ~6.5–7.0 ppm) due to electron-donating effects.
- Crystal Packing : highlights planarity in thiadiazole derivatives, stabilized by intramolecular C–H···N hydrogen bonds. The target compound’s dimethyl groups may introduce slight torsional strain but retain planarity for optimal π-π stacking .
Q & A
Q. What are the key synthetic strategies for this compound, and how can its purity be ensured during synthesis?
The synthesis involves multi-step reactions, including nucleophilic substitution and amide bond formation. Critical steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 1,3,4-thiadiazole-2-thiol) with a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using coupling agents like EDCl/HOBt to link the thiadiazole-thioether moiety to the dimethylbenzamide group .
- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor purity via TLC and confirm structure with NMR and HRMS .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and bonding .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O at ~1650 cm⁻¹, thioether C-S at ~650 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are recommended for initial activity screening?
- Antimicrobial testing : Use broth microdilution assays against S. aureus and E. coli (MIC values) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ .
- Enzyme inhibition : Test against kinases or proteases relevant to disease pathways (e.g., EGFR tyrosine kinase) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and scalability?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading) .
- Catalyst screening : Test alternatives to EDCl/HOBt, such as DCC or carbodiimide derivatives, to reduce racemization .
- Solvent selection : Replace DMF with less toxic solvents (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
Q. How do electronic and steric effects of substituents influence biological activity?
Substituents on the phenyl rings modulate activity through:
- Electron-donating groups (e.g., -CH₃) : Enhance binding to hydrophobic enzyme pockets (e.g., observed in 3,5-dimethylphenyl derivatives with improved kinase inhibition) .
- Electron-withdrawing groups (e.g., -NO₂, -Cl) : Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Steric hindrance : Bulky groups at the ortho position reduce activity, as seen in derivatives with 2-chlorophenyl vs. 4-fluorophenyl .
Q. How can contradictory bioactivity data across studies be resolved?
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and controls to reduce variability .
- SAR analysis : Compare structural analogs (e.g., methoxy vs. nitro substituents) to identify critical pharmacophores .
- Molecular docking : Validate hypothesized binding modes using crystallographic data from related targets (e.g., EGFR or PARP enzymes) .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Target identification : Use pull-down assays with biotinylated derivatives and mass spectrometry .
- Kinetic studies : Measure enzyme inhibition (e.g., Kᵢ values) under varying substrate concentrations .
- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation pathways .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
